![molecular formula C11H22Cl3N5 B1521150 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride CAS No. 1193390-04-3](/img/structure/B1521150.png)
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
Overview
Description
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is a chemical compound with the CAS Number: 1193390-04-3 . It has a molecular weight of 330.69 . The compound is typically stored at room temperature and appears as a powder . It is produced by Enamine Ltd .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 330.69 .Scientific Research Applications
PAK4 Inhibitors
This compound has been used in the design and synthesis of PAK4 inhibitors . PAK4 (p21-activated kinase 4) is a member of the serine/threonine protein kinases, which play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . Compounds derived from this compound have shown significant inhibitory activity against PAK4, and have potential for further development as PAK4 inhibitors for anticancer activity .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are synthesized from this compound, have been evaluated for their anti-fibrosis activity . These compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating their potential as novel anti-fibrotic drugs .
Derivatization Reagent
This compound may be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .
Synthesis of Heterocyclic Compounds
It can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . This compound could potentially have various biological activities.
Fungicidal Activities
Compounds derived from this compound have shown moderate but promising fungicidal activities . They have been evaluated in vitro against various fungi including Fusarium omysporum, Physalospora piricola, Alternaria solani, Phytophthora capsici, Cercospora arachidicola and Gibberella zeae .
Safety And Hazards
properties
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAIEKTXLLMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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